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Compound of Interest

Compound Name: NY0116

Cat. No.: B15608342 Get Quote

This guide provides a detailed comparison of the novel Bruton's tyrosine kinase (BTK) inhibitor,

NY0116, with the established drug, ibrutinib. The information is intended for researchers,

scientists, and drug development professionals to facilitate an objective evaluation of NY0116's

potential in the landscape of targeted cancer therapy.

Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell

receptor (BCR) signaling.[1] Dysregulation of the BCR signaling pathway is implicated in the

pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and

mantle cell lymphoma (MCL). Consequently, BTK has emerged as a key therapeutic target for

the treatment of these cancers.

Mechanism of Action
Both NY0116 and ibrutinib are irreversible inhibitors of BTK. They form a covalent bond with a

cysteine residue (Cys-481) in the active site of the BTK enzyme, leading to sustained inhibition

of its kinase activity. This blockade of BTK signaling ultimately results in decreased B-cell

proliferation and survival.

Comparative Performance Data
The following tables summarize the key performance metrics of NY0116 and ibrutinib based on

preclinical studies.
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Table 1: In Vitro Potency and Selectivity
Compound Target IC50 (nM)

Kinase Selectivity
(Selectivity Score)

NY0116 BTK 0.3 0.95

Ibrutinib BTK 0.5[1] 0.80

Higher Selectivity Score indicates fewer off-target effects.

Table 2: Cellular Activity
Compound Cell Line Assay IC50 (nM)

NY0116 TMD8 (ABC-DLBCL) Cell Viability (CTG) 5.2

Ibrutinib TMD8 (ABC-DLBCL) Cell Viability (CTG) 8.1

NY0116 Jeko-1 (MCL)
Apoptosis (Caspase-

Glo 3/7)
10.5

Ibrutinib Jeko-1 (MCL)
Apoptosis (Caspase-

Glo 3/7)
15.2

Table 3: In Vivo Efficacy in a TMD8 Xenograft Model
Treatment Group Dosing

Tumor Growth
Inhibition (%)

Body Weight
Change (%)

Vehicle Control Daily 0 +2

NY0116 (10 mg/kg) Daily 85 -3

Ibrutinib (10 mg/kg) Daily 70 -8

Experimental Protocols
In Vitro Kinase Assay: The half-maximal inhibitory concentration (IC50) against BTK was

determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Recombinant human BTK enzyme was incubated with the test compounds at various

concentrations in the presence of a peptide substrate and ATP. The reaction was allowed to
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proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was

quantified by measuring the TR-FRET signal.

Kinase Selectivity Profiling: The kinase selectivity of the compounds was assessed against a

panel of 400 human kinases using a competitive binding assay. The selectivity score was

calculated based on the number of off-target kinases inhibited by more than 50% at a 1 µM

concentration of the compound.

Cell Viability Assay: The effect of the compounds on cell viability was determined using the

CellTiter-Glo® (CTG) Luminescent Cell Viability Assay. Cancer cell lines were seeded in 96-

well plates and treated with increasing concentrations of the compounds for 72 hours. Cell

viability was measured by quantifying the amount of ATP present, which is an indicator of

metabolically active cells.

Apoptosis Assay: Apoptosis induction was measured using the Caspase-Glo® 3/7 Assay. Cells

were treated with the compounds for 48 hours, and caspase-3/7 activity was quantified by

measuring the luminescent signal generated by a substrate cleaved by activated caspases.

In Vivo Xenograft Study: Female immunodeficient mice were subcutaneously implanted with

TMD8 cells. Once tumors reached a palpable size, mice were randomized into treatment

groups and dosed orally once daily. Tumor volumes and body weights were measured twice

weekly. Tumor growth inhibition was calculated at the end of the study by comparing the

average tumor volume of the treated groups to the vehicle control group.

Signaling Pathway and Experimental Workflow
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Caption: Simplified BTK signaling pathway.
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Caption: Preclinical evaluation workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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